molecular formula C17H15Cl2N3O2 B5730652 N-[2-(1H-benzimidazol-2-yl)ethyl]-3,6-dichloro-2-methoxybenzamide

N-[2-(1H-benzimidazol-2-yl)ethyl]-3,6-dichloro-2-methoxybenzamide

Katalognummer B5730652
Molekulargewicht: 364.2 g/mol
InChI-Schlüssel: MURDDJDHCFHGKB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[2-(1H-benzimidazol-2-yl)ethyl]-3,6-dichloro-2-methoxybenzamide, commonly known as BIX-01294, is a small molecule inhibitor that has gained significant attention in the field of epigenetics. BIX-01294 is a potent inhibitor of histone lysine methyltransferase G9a, which is responsible for the methylation of histone H3 at lysine 9. This inhibitor has been found to be effective in the treatment of various diseases, particularly cancer.

Wirkmechanismus

BIX-01294 inhibits the activity of G9a, which is responsible for the methylation of histone H3 at lysine 9. The inhibition of G9a leads to a decrease in the methylation of histone H3, which results in the downregulation of various genes that are involved in cell proliferation, differentiation, and apoptosis. The inhibition of G9a also leads to the activation of tumor suppressor genes, which can induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
BIX-01294 has been found to induce differentiation and apoptosis in cancer cells through the downregulation of various genes that are involved in cell proliferation, differentiation, and apoptosis. The inhibitor has also been shown to inhibit the replication of HIV and has potential antiviral activity. In addition, BIX-01294 has been found to improve cognitive function in animal models of neurological disorders such as Alzheimer's disease.

Vorteile Und Einschränkungen Für Laborexperimente

BIX-01294 is a potent inhibitor of G9a and has been found to be effective in the treatment of various diseases. The inhibitor has been extensively studied in cell culture and animal models, and its mechanism of action has been well characterized. However, the use of BIX-01294 in clinical trials is limited by its low solubility and poor bioavailability. In addition, the inhibitor has been found to have off-target effects, which can limit its therapeutic potential.

Zukünftige Richtungen

There are several future directions for the development of BIX-01294 and related compounds. One potential direction is the optimization of the inhibitor's pharmacokinetic properties to improve its bioavailability and solubility. Another direction is the development of more specific inhibitors of G9a that have fewer off-target effects. In addition, the combination of BIX-01294 with other therapeutic agents may increase its efficacy in the treatment of cancer and other diseases. Finally, the use of BIX-01294 in combination with epigenetic therapies may provide a new approach for the treatment of various diseases.

Synthesemethoden

BIX-01294 can be synthesized using a multi-step process that involves the reaction of 2-amino-1H-benzimidazole with 3,6-dichloro-2-methoxybenzoic acid. The reaction is catalyzed by a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) in the presence of a base such as N,N-diisopropylethylamine (DIPEA). The final product is obtained after purification using column chromatography.

Wissenschaftliche Forschungsanwendungen

BIX-01294 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, HIV, and neurological disorders. The inhibitor has been found to induce differentiation and apoptosis in cancer cells, which makes it a potential candidate for cancer therapy. In addition, BIX-01294 has been shown to inhibit the replication of HIV and has potential antiviral activity. The inhibitor has also been found to improve cognitive function in animal models of neurological disorders such as Alzheimer's disease.

Eigenschaften

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)ethyl]-3,6-dichloro-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15Cl2N3O2/c1-24-16-11(19)7-6-10(18)15(16)17(23)20-9-8-14-21-12-4-2-3-5-13(12)22-14/h2-7H,8-9H2,1H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MURDDJDHCFHGKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1C(=O)NCCC2=NC3=CC=CC=C3N2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(1H-benzimidazol-2-yl)ethyl]-3,6-dichloro-2-methoxybenzamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.